2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that belongs to the class of pyridotriazinones This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core, a methyl group at the 9th position, and a sulfanyl group linked to an azepan-1-yl-2-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, often using thiolating agents like thiourea.
Linking the Azepan-1-yl-2-oxoethyl Moiety: This step involves the reaction of the sulfanyl group with an azepan-1-yl-2-oxoethyl precursor, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridotriazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions, depending on the desired substitution pattern.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in materials science, particularly in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of certain proteins, potentially through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(piperidin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a piperidine ring instead of an azepane ring.
2-{[2-(morpholin-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepan-1-yl-2-oxoethyl moiety in 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one distinguishes it from similar compounds, potentially conferring unique biological or chemical properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-7-6-10-20-14(12)17-15(18-16(20)22)23-11-13(21)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILRDSPSLODKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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